n-(1-Adamantyl)ethylenediamine hcl
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Overview
Description
N-(1-Adamantyl)ethylenediamine hydrochloride: is a chemical compound that features an adamantane core structure. Adamantane is a polycyclic hydrocarbon with a diamond-like framework, known for its rigidity and stability. The compound is characterized by the presence of an ethylenediamine group attached to the adamantane core, forming a unique structure that has garnered interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)ethylenediamine hydrochloride typically involves the reaction of 1-adamantylamine with ethylenediamine under controlled conditions. One common method includes the use of a solvent such as ethanol, where the reactants are heated to facilitate the formation of the desired product. The reaction is often followed by purification steps such as recrystallization to obtain the compound in high purity .
Industrial Production Methods: On an industrial scale, the production of N-(1-Adamantyl)ethylenediamine hydrochloride may involve more efficient and scalable methods. These can include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The industrial process also emphasizes the importance of minimizing waste and optimizing the use of raw materials to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: N-(1-Adamantyl)ethylenediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of N-(1-Adamantyl)ethylenediamine oxide.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of N-substituted adamantyl ethylenediamine derivatives.
Scientific Research Applications
Chemistry: N-(1-Adamantyl)ethylenediamine hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential as a ligand in the development of new drugs. Its adamantane core provides stability and enhances the bioavailability of the resulting compounds .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, N-(1-Adamantyl)ethylenediamine hydrochloride is used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the thermal and mechanical properties of the materials .
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)ethylenediamine hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the ethylenediamine group can form hydrogen bonds with amino acid residues. This dual interaction enhances the binding affinity and specificity of the compound towards its targets. The pathways involved often include inhibition of viral replication or interference with cancer cell proliferation .
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral agent with structural similarities to amantadine.
Uniqueness: N-(1-Adamantyl)ethylenediamine hydrochloride stands out due to its ethylenediamine group, which provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N'-(1-adamantyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.ClH/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,14H,1-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVWATLRQUNMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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